3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid
Description
Properties
Molecular Formula |
C10H7F3O3 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H7F3O3/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4H,1,3H2,(H,15,16) |
InChI Key |
FDNNQIVFHJDIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Ester Intermediate
The primary method involves a multi-component reaction:
2,4,5-Trifluorophenylacetonitrile + α-Bromoacetate (ethyl ester) + Zinc → Ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate
- Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Ambient or slightly elevated (25–40°C)
- Molar Ratios: 1:1.4–1.6 (preferably) of 2,4,5-trifluorophenylacetonitrile to α-bromoacetate to optimize yield.
- Reagents: Zinc acts as a reducing agent facilitating nucleophilic addition.
This step is characterized by nucleophilic addition of the nitrile to the α-bromoester, leading to the formation of the β-keto ester intermediate.
Hydrolysis to the Acid
Following ester formation:
- Hydrolysis Process:
- Reagent: Sodium hydroxide solution
- Conditions: Reflux or controlled temperature (~0–25°C)
- Procedure: Dropwise addition of dilute hydrochloric acid until pH reaches 4–5, inducing ester hydrolysis to produce the free acid.
- Post-treatment: Recrystallization at low temperature to purify the acid.
This step converts the ester to the corresponding carboxylic acid, yielding 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid.
Industrial and Laboratory Considerations
| Aspect | Details |
|---|---|
| Raw Materials | 2,4,5-Trifluorophenylacetonitrile, α-bromoacetate, zinc, sodium hydroxide, hydrochloric acid |
| Reaction Environment | Anhydrous THF, controlled temperature, inert atmosphere (if necessary) |
| Yield | Approximately 70-85%, depending on reaction conditions and purity of reagents |
| Safety Notes | Handling of nitriles and halogenated compounds requires appropriate safety protocols due to toxicity and environmental concerns |
Alternative Methods and Variations
While the above method is the most documented and industrially viable, other approaches include:
- Direct Friedel–Crafts acylation of trifluorophenyl derivatives with acyl chlorides, followed by oxidation.
- Multi-step synthesis involving formation of key intermediates like trifluorophenyl ketones, followed by oxidation to the acid.
However, these alternatives tend to be more complex, less efficient, or involve hazardous reagents.
Research Findings and Data
- The patent CN102320957A describes a process involving the initial formation of an ester intermediate through a zinc-mediated nucleophilic addition, followed by hydrolysis, emphasizing cost-effectiveness and environmental friendliness (no large waste acid water).
- The synthesis process is optimized for high yield, stability, and industrial scalability, with raw materials being readily available and inexpensive.
Summary of Key Reaction Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Molar ratio of nitrile to α-bromoester | 1:1.4–1.6 | Ensures complete conversion without excess waste |
| Solvent | Tetrahydrofuran | Anhydrous, inert, suitable for nucleophilic reactions |
| Hydrolysis pH | 4–5 | Controlled acidification for optimal yield and purity |
| Reaction Temperature | 0–40°C | Mild conditions to prevent side reactions |
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid is a chemical compound with several applications in scientific research, including its role as an intermediate in synthesizing pharmaceuticals and other organic molecules.
Scientific Research Applications
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid has applications in various scientific fields:
- Chemistry It serves as a building block in synthesizing complex molecules, such as pharmaceuticals and agrochemicals. It is also used as an intermediate in synthesizing complex organic molecules. A method for preparing it involves reacting 2,4,5-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc in tetrahydrofuran .
- Biology The compound is studied for its potential biological activity and interactions with enzymes and receptors.
- Medicine It acts as an intermediate in synthesizing drugs, especially those targeting metabolic and neurological disorders. Notably, it is a key intermediate in the synthesis of sitagliptin, a treatment for Glucovance .
- Industry It is utilized in developing advanced materials and chemical processes.
Synthesis of Heterocyclic Compounds
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl) butanoic acid is used in preparing new heterocyclic compounds with biological activity .
Role in Preparing Pharmaceutical Intermediates
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid is a pharmaceutical-chemical intermediate and a key intermediate for synthesizing sitagliptin phosphate, a treatment for Glucovance .
Production Method
A method for producing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid involves reacting 2,4,5-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc in tetrahydrofuran to obtain ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate . The reaction system then undergoes hydrolysis with a sodium hydroxide solution, followed by the addition of diluted hydrochloric acid to yield the target compound . This method uses inexpensive and readily available raw materials, does not generate substantial waste acid water, provides a relatively high yield, and ensures stable product quality, making it suitable for industrial applications .
Mechanism of Action
The mechanism of action of 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid involves its role as an intermediate in drug synthesis. In the case of sitagliptin, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved include the inhibition of dipeptidyl peptidase-4 (DPP-4), which helps regulate blood glucose levels .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
2.1.1. Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate
- Structure : Ester derivative of the target compound.
- Role : Substrate for enzymatic cascade reactions (hydrolysis → transamination).
- Key Data: Molecular weight: 246.18 g/mol . Conversion rate: >99% to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid using TR2E2 . Stability: Requires enzymatic activation for efficient conversion, unlike the free acid form.
2.1.2. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
- Structure : tert-Butoxycarbonyl (Boc)-protected amine derivative.
- Role : Intermediate in sitagliptin synthesis; enhances solubility and stability during coupling reactions .
- Key Data :
Functional Analogs in Agrochemicals
2.2.1. MCPB (4-(4-Chloro-2-methylphenoxy)butanoic Acid)
- Structure: Phenoxy-substituted butanoic acid.
- Role : Synthetic auxin herbicide (HRAC class O) .
- Comparison: Feature 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic Acid MCPB Functional Groups Ketone, carboxylic acid, trifluorophenyl Phenoxy, carboxylic acid Molecular Weight 246.18 g/mol 228.65 g/mol Application Pharmaceutical intermediate Herbicide Synthesis Complexity High (enzymatic cascades) Low (chemical synthesis)
2.2.2. 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic Acid)
- Structure: Dichlorophenoxy-substituted butanoic acid.
- Role : Broadleaf herbicide .
- Key Difference : Lacks the ketone and fluorine-rich aromatic group, reducing steric and electronic complexity compared to the target compound.
Stereochemical and Process Efficiency
- Enantioselectivity: The target compound’s (R)-amino derivative is synthesized with >99% e.e. via TR2E2, while agrochemical analogs like MCPB lack stereochemical requirements .
- Catalytic Efficiency: TR2E2 achieves a transaminase kcat of 69.49 ± 1.77 min<sup>−1</sup> and esterase kcat of 3908 ± 0.41 min<sup>−1</sup>, outperforming traditional chemical catalysts . Agrochemical analogs are synthesized via non-enzymatic routes with lower atom economy .
Research Findings and Implications
- Pharmaceutical Relevance : The trifluorophenyl group enhances metabolic stability and target binding in DPP-4 inhibitors, a feature absent in agrochemical analogs .
- Process Innovation: TR2E2’s dual transaminase-esterase activity reduces step count in sitagliptin synthesis, contrasting with multi-step agrochemical production .
- Market Impact : High-purity (R)-isomers command premium pricing (>$95/mg for intermediates), reflecting stringent regulatory requirements absent in agrochemicals .
Biological Activity
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid is . The presence of the trifluorophenyl group enhances its lipophilicity and biological activity, making it a valuable target for pharmaceutical development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.156 g/mol |
| Solubility | Slightly soluble in organic solvents |
| Functional Groups | Keto group, carboxylic acid |
The compound primarily targets enzymes involved in metabolic pathways. It has been shown to interact with:
- Proteases : Enzymes that break down proteins.
- Esterases : Enzymes that hydrolyze esters.
These interactions can inhibit enzyme activity, thereby affecting metabolic processes such as the tricarboxylic acid (TCA) cycle and glycolysis, which are crucial for energy production in cells .
Antidiabetic Potential
Research indicates that 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid may serve as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are essential in managing type II diabetes as they enhance insulin secretion and lower blood glucose levels. Studies have demonstrated that modifications to this compound can lead to enhanced pharmacological effects related to insulin secretion .
Cytotoxicity and Safety Profile
The compound has been assessed for its toxicity profile. It is classified as harmful if swallowed and can cause skin irritation. Such safety considerations are crucial for its potential therapeutic applications .
Case Studies
- Insulin Secretion Promotion : A study investigated the effects of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives on insulin secretion. The results indicated that these compounds could significantly promote insulin release from pancreatic beta cells, suggesting their utility in diabetes treatment .
- Enzyme Interaction Studies : Another study focused on the interaction of this compound with aminotransferases involved in amino acid metabolism. The findings revealed that it could modulate the activity of these enzymes, impacting cellular metabolism and signaling pathways .
Q & A
Q. What is the role of fluorine substituents in 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid, and how do they influence its physicochemical properties?
The fluorine atoms at the 2,4,5-positions of the phenyl ring enhance lipophilicity and metabolic stability by reducing electron density and increasing resistance to oxidative degradation. This substitution pattern also affects the compound's acidity (pKa) and solubility, which are critical for its reactivity in synthetic pathways. Fluorine's electronegativity stabilizes intermediates during catalysis, as seen in enzymatic transaminase reactions .
Q. What are the standard synthetic routes to 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid?
A common method involves condensation of 2,4,5-trifluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) to form a β-keto ester intermediate, followed by hydrolysis to yield the β-keto acid. Alternative routes include chiral reduction of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate using Ru-(S)-BINAP catalysts to achieve enantiomeric excess >99% .
Q. How is this compound characterized analytically to confirm structural integrity?
Techniques include:
- NMR Spectroscopy : To verify fluorine substitution patterns and keto-acid functionality.
- Chiral HPLC : For assessing enantiopurity, particularly when synthesizing intermediates like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.
- Mass Spectrometry (HRMS) : To confirm molecular formula and detect impurities .
Advanced Research Questions
Q. How can enzymatic cascade reactions be optimized to convert 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid derivatives into chiral pharmaceutical intermediates?
The TR2E2 PluriZyme (transaminase-hydrolase fusion) catalyzes a two-step cascade: hydrolysis of β-keto esters to β-keto acids, followed by transamination to β-amino acids (e.e. >99%). Key parameters include:
Q. What challenges arise in stereoselective synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, and how are they addressed?
Challenges include racemization during deprotection and competing side reactions (e.g., over-reduction of the keto group). Solutions:
Q. How are process-related impurities identified and mitigated during large-scale synthesis?
Common impurities include de-Boc acids (e.g., (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) and dimerized by-products. Strategies:
Q. What alternative catalytic systems can improve the efficiency of β-keto acid transamination?
Comparative studies show:
- Pyridoxal-5′-phosphate (PLP)-Dependent Transaminases : Broader substrate scope but lower thermostability.
- Metal-Loaded Mesoporous Silica Catalysts : Enhance recyclability but require precise pore-size tuning.
- Immobilized Enzymes : TR2E2 PluriZyme immobilized on chitosan beads retains >80% activity after 10 cycles .
Q. How does the trifluorophenyl moiety influence the compound’s interaction with biological targets in antidiabetic drug development?
The moiety enhances binding affinity to dipeptidyl peptidase-4 (DPP-4) via hydrophobic interactions and fluorine-mediated hydrogen bonding. Computational docking studies reveal that the 2,4,5-trifluoro configuration aligns with the enzyme's active-site topology, improving inhibitor potency (e.g., sitagliptin derivatives) .
Data Contradiction Analysis
Q. Discrepancies in reported enantiomeric excess (e.e.) for chiral intermediates: How to resolve them?
Variations arise from differing analytical methods (e.g., polarimetry vs. chiral HPLC) or reaction conditions (e.g., solvent polarity affecting catalyst performance). Standardization using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and internal calibration with pure enantiomers is recommended .
Q. Conflicting reports on optimal reaction pH for enzymatic transamination: What factors explain this?
The TR2E2 enzyme’s pH optimum (8.0–9.5) may shift depending on substrate charge states. For example, protonation of the β-keto acid at lower pH reduces substrate binding affinity. Buffer systems (e.g., Tris-HCl vs. phosphate) also influence activity due to ionic strength effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
